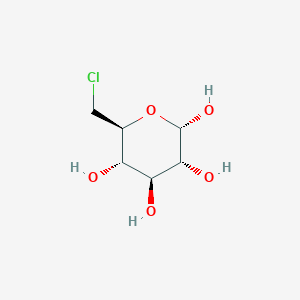

6-Chloro-6-deoxy-alpha-d-glucopyranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

6-Chloro-6-deoxy-alpha-d-glucopyranose is a reactant used in the synthesis of 6-chloro-6-deoxy-1,2,3,4-tetra-O-galloyl-alpha-d-glucopyranose . This compound may be used as an antidiabetic .Molecular Structure Analysis

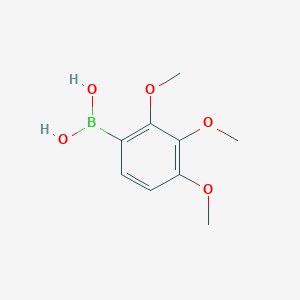

The molecular structure of 6-Chloro-6-deoxy-alpha-d-glucopyranose is represented by the molecular formula C6H11ClO5. The molecular weight of this compound is 198.6 .Chemical Reactions Analysis

6-Chloro-6-deoxy-alpha-d-glucopyranose is used as a reactant in the synthesis of 6-chloro-6-deoxy-1,2,3,4-tetra-O-galloyl-alpha-d-glucopyranose . This reaction is part of the process of creating potential antidiabetic compounds .Physical And Chemical Properties Analysis

6-Chloro-6-deoxy-alpha-d-glucopyranose is a solid substance that is white to pale beige in color . It has a melting point of 48-53°C . It is slightly soluble in methanol and water . The compound should be stored in a hygroscopic condition, in a freezer, under an inert atmosphere .Wissenschaftliche Forschungsanwendungen

Application in Diabetes Treatment

Specific Scientific Field

The specific scientific field for this application is Biomedical Science , specifically in the treatment of diabetes .

2. Comprehensive and Detailed Summary of the Application 6-Chloro-6-deoxy-alpha-d-glucopyranose has been found to be effective in the treatment of both Type 1 and Type 2 diabetes . It has been shown to stimulate insulin receptors, which can help to alleviate hyperglycemia and reduce the burden on the pancreas .

3. Detailed Description of the Methods of Application or Experimental Procedures In a study, the compound was administered orally to mice at a dose of 5 mg/kg every other day . This resulted in a significant reduction of blood glucose levels .

4. Thorough Summary of the Results or Outcomes Obtained The results showed that 6-Chloro-6-deoxy-alpha-d-glucopyranose not only induced rapid and long-lasting glucose uptake comparable to insulin in adipocytes but also reduced high blood glucose levels to near normal . It significantly decreased plasma insulin levels and improved glucose tolerance performance in high-fat diet-induced Type 2 diabetes mice . Moreover, a single gavage of 6-Chloro-6-deoxy-alpha-d-glucopyranose at 10 mg/kg induced rapid and sharp decline of blood glucose in streptozotocin-induced Type 1 diabetes mice .

Application in Cancer Treatment

Specific Scientific Field

The specific scientific field for this application is Oncology , specifically in the treatment of cancer .

2. Comprehensive and Detailed Summary of the Application 6-Chloro-6-deoxy-alpha-d-glucopyranose has been found to have potential anti-cancer activities . Unlike insulin, which promotes carcinogenesis, 6-Chloro-6-deoxy-alpha-d-glucopyranose and its derivative alpha-PGG induced cell cycle arrest and apoptosis in RKO cells .

3. Detailed Description of the Methods of Application or Experimental Procedures In a study, the compound was administered to RKO cells . The compound induced apoptosis in RKO cells through activation of pro-apoptotic factors including p53, Bax and caspase 3 .

4. Thorough Summary of the Results or Outcomes Obtained The results showed that 6-Chloro-6-deoxy-alpha-d-glucopyranose induced apoptosis in RKO cells through activation of pro-apoptotic factors including p53, Bax and caspase 3 . Importantly, the elevation of p53 and Bax by 6-Chloro-6-deoxy-alpha-d-glucopyranose was found to be mediated through the IR-MEK signaling pathway . This pathway has not previously been described for p53, Bax activation or apoptosis .

Application in Bioorganic Chemistry

Specific Scientific Field

The specific scientific field for this application is Bioorganic Chemistry .

2. Comprehensive and Detailed Summary of the Application 6-Chloro-6-deoxy-alpha-d-glucopyranose is widely used in scientific research. Its unique properties make it suitable for various applications, including drug synthesis, carbohydrate-based studies, and bioorganic chemistry.

3. Detailed Description of the Methods of Application or Experimental Procedures The compound is often used as a reactant in the synthesis of other complex molecules . Its chloro group can be easily substituted with other functional groups, making it a versatile building block in organic synthesis .

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6S)-6-(chloromethyl)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3-,4+,5-,6+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWDIHPSUCUMFU-DVKNGEFBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-6-deoxy-alpha-d-glucopyranose | |

CAS RN |

28528-86-1 |

Source

|

| Record name | 6-Chloro-6-deoxy-alpha-D-glucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028528861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-CHLORO-6-DEOXY-.ALPHA.-D-GLUCOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9ZDE5M64V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[(R)-(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidin-1-yl}butanoic acid benzenesulfonate](/img/structure/B52646.png)